molecular formula C14H19N3O3 B1399334 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid CAS No. 1316223-69-4

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Cat. No. B1399334
M. Wt: 277.32 g/mol
InChI Key: SSYBRYYAPZUDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid” is a chemical compound with the formula C14H19N3O3 . It is a versatile material used in scientific research, with applications in drug development, organic synthesis, and medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique combination of acetylpiperidin, pyrazin, and propanoic acid groups . This structure allows for various applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Compounds similar to 3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid have been synthesized and structurally analyzed, revealing a variety of pharmacological activities and potential applications. For instance, Reddy and Rao (2006) reported a simple and rapid synthesis method for derivatives of propanoic acid, highlighting their importance in treating conditions like diabetes mellitus, hyperlipidemia, and inflammatory diseases (Reddy & Rao, 2006). Kumarasinghe, Hruby, and Nichol (2009) noted the regiospecific synthesis of propanoic acid derivatives, emphasizing the crucial role of single-crystal X-ray analysis for unambiguous structure determination, which is vital for understanding the compound's properties and potential applications (Kumarasinghe, Hruby, & Nichol, 2009).

Potential Applications in Medicinal Chemistry

The chemical properties and structural versatility of these compounds make them suitable for various applications, particularly in medicinal chemistry. Pan, Wang, Xia, and Wu (2015) demonstrated a silver(I)-catalyzed reaction leading to good yields of propanoic acid derivatives, suggesting their potential in pharmaceutical synthesis (Pan, Wang, Xia, & Wu, 2015). Shen, Min, Wang, Xu, Chen, Yang, Zhang, Wu, Yang, and Wei (2016) highlighted the luminescence of lanthanum complexes with bifunctional ligands derived from similar compounds, pointing towards their potential use in optical applications (Shen et al., 2016).

properties

IUPAC Name

3-[3-(1-acetylpiperidin-4-yl)pyrazin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(18)17-8-4-11(5-9-17)14-12(2-3-13(19)20)15-6-7-16-14/h6-7,11H,2-5,8-9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYBRYYAPZUDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2=NC=CN=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 2
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 3
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 4
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 5
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3-(1-Acetylpiperidin-4-yl)pyrazin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.